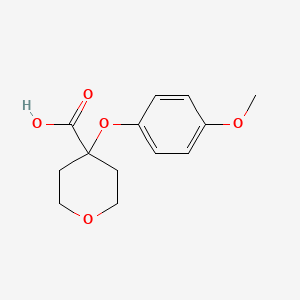
4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid
Vue d'ensemble
Description
4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-pyran ring followed by the introduction of the 4-methoxyphenoxy group. Common synthetic routes include:
Knoevenagel Condensation: This method involves the condensation of a methoxybenzaldehyde derivative with a malonic acid derivative under basic conditions.
Friedel-Crafts Alkylation: This reaction involves the alkylation of a phenol derivative with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Ring-Closing Metathesis: This method uses a metathesis catalyst to form the tetrahydro-2H-pyran ring from a diene precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the aromatic ring or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols, aldehydes, and amines.
Substitution Products: Halogenated derivatives, nitro compounds, and alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and molecular interactions.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: In the industry, this compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism by which 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic Acid: Similar in structure but lacks the tetrahydro-2H-pyran ring.
4-Methoxyphenol: A simpler compound without the carboxylic acid group.
4-(4-Methoxyphenoxy)piperidine: A related compound with a piperidine ring instead of tetrahydro-2H-pyran.
Uniqueness: 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of the tetrahydro-2H-pyran ring and the 4-methoxyphenoxy group. This combination provides distinct chemical and biological properties that are not found in its simpler analogs.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-10-2-4-11(5-3-10)18-13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBDKNCWTXVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)


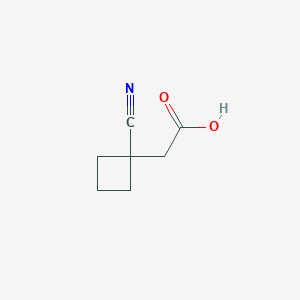
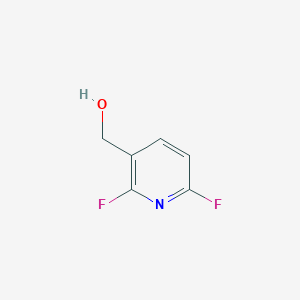


![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
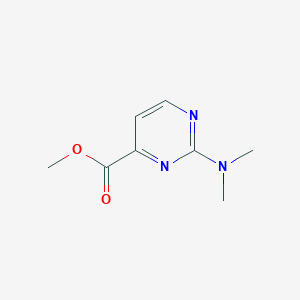
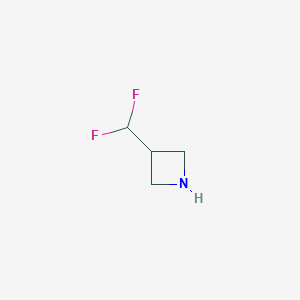
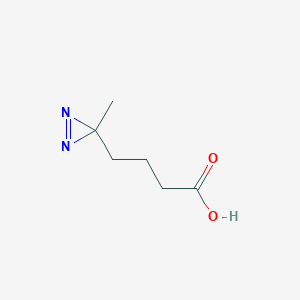
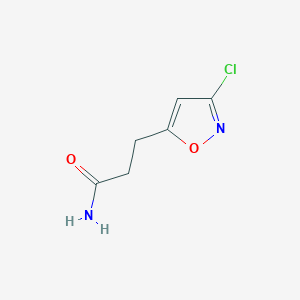

![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
